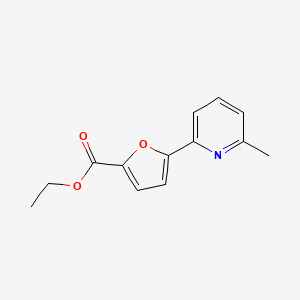![molecular formula C14H10I2N2O2S B1391967 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-65-2](/img/structure/B1391967.png)
2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a phenylsulfonyl group at the 1-position, a methyl group at the 5-position, and two iodine atoms at the 2 and 3 positions.
Molecular Structure Analysis
The presence of the pyrrolo[2,3-b]pyridine core suggests that this compound may exhibit aromaticity, contributing to its stability . The iodine atoms, being halogens, are likely to be involved in halogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The iodine atoms could potentially undergo substitution reactions . The phenylsulfonyl group might also participate in various reactions .Scientific Research Applications
Palladium-Catalyzed Decarboxylative Couplings
- "2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" derivatives have been synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings. This method is significant in the preparation of azaindole derivatives, which are important in medicinal chemistry (Suresh et al., 2013).
Synthesis of Pyrrolo-pyridines and Related Compounds
- The compound has been utilized in reactions with nitriles to synthesize various pyrrolo-pyridines and related compounds, demonstrating its versatility in creating heterocyclic structures, which are crucial in drug discovery (Davis et al., 1992).
Sulfenylation Reactions
- Research on methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives of "2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine", has been conducted. These sulfenylations are key in synthesizing substituted pyrroles and indoles, which have applications in pharmaceutical and materials science (Gilow et al., 1991).
Antitumor Activity
- Derivatives of this compound have been synthesized and evaluated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. These studies are significant for developing new therapeutic agents for treating rare and aggressive forms of cancer (Carbone et al., 2013).
Synthesis of Pharmaceutical Intermediates
- The compound is used in the synthesis of key pharmaceutical intermediates, highlighting its importance in the pharmaceutical industry for producing active pharmaceutical ingredients (Wang et al., 2006).
Design and Synthesis of c-Met Inhibitors
- Novel derivatives of "2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" have been designed and synthesized as c-Met inhibitors. These compounds are significant in cancer research, as c-Met is a critical target in cancer therapy (Liu et al., 2016).
Synthesis of Fused Heterocycles
- The compound plays a role in the synthesis of fused heterocycles, which are essential structures in the development of new materials and pharmaceuticals (El-Nabi, 2002).
properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-diiodo-5-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2N2O2S/c1-9-7-11-12(15)13(16)18(14(11)17-8-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLZTMYXHYDXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2I)I)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678449 | |
| Record name | 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1246088-65-2 | |
| Record name | 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)






![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
